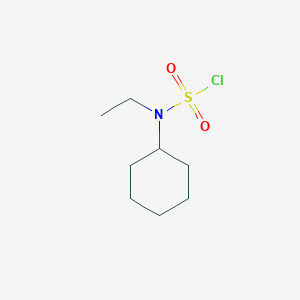
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide” is a chemical compound with the molecular formula C19H17N3O3S. It is a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “this compound”, has been a topic of interest in medicinal chemistry . Pyridazinone is a derivative of pyridazine, which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring . The synthesis of these compounds often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .科学的研究の応用
Radiolabeled Angiotensin II Antagonists
One significant application of derivatives related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzamide is in the development of radiolabeled, nonpeptide angiotensin II antagonists for imaging purposes. Compounds like [11C]L-159,884 and [11C]L-162,574, which share structural similarities, have been synthesized for selective angiotensin II, AT1 receptor imaging. These radiotracers, prepared by C-11 methylation, demonstrate the compound's utility in medical imaging, particularly in studying cardiovascular functions and diseases (Hamill et al., 1996).
Synthesis of Metabolites
Another area of research involves the synthesis of metabolites of complex molecules, incorporating similar structural features as this compound. Efficient synthesis routes have been developed for producing metabolites of certain compounds, indicating the versatility and significance of this chemical structure in medicinal chemistry research. Such studies contribute to understanding the metabolic pathways and potential therapeutic applications of these compounds (Mizuno et al., 2006).
Investigation of Solubility and Thermodynamics
Research on pyridazinone derivatives, which are structurally related to the compound , has also extended to studies on their solubility and thermodynamic properties. These studies are crucial for determining the drug's behavior in various solvents, which directly impacts its formulation and delivery mechanisms. Understanding the solubility characteristics of such compounds in different solvents and temperatures aids in optimizing their pharmaceutical applications (Imran et al., 2017).
Cardiac Electrophysiological Activity
The compound's derivatives have been explored for their cardiac electrophysiological activity, specifically as class III agents. This research points to the potential utility of these compounds in treating arrhythmias, showcasing their significance in developing new therapeutic agents for cardiovascular diseases. Such studies highlight the compound's relevance in drug discovery and development processes aimed at targeting cardiac conditions (Morgan et al., 1990).
Antimalarial and Antiviral Applications
Recent studies have investigated the antimalarial and potential antiviral applications of sulfonamide derivatives, which share structural motifs with this compound. These compounds have been evaluated for their efficacy against malaria and explored for their potential in combating COVID-19 through computational calculations and molecular docking studies. This research underscores the compound's versatility and its potential in addressing global health challenges (Fahim & Ismael, 2021).
作用機序
Target of Action
Compounds with similar structures, such as pyridazine and pyridazinone derivatives, have been shown to interact with a range of biological targets .
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of physiological effects .
Biochemical Pathways
Related compounds have been shown to impact a variety of biochemical pathways, leading to a wide range of anticipated biological properties .
Result of Action
Related compounds have been shown to exhibit a variety of biological activities .
Action Environment
Such factors can significantly impact the action of similar compounds .
特性
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-12-10-17(23-24-20)14-5-8-16(9-6-14)22-21(25)15-7-11-18(28-2)19(13-15)29-3/h5-13H,4H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLLWOSBLNLPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2715504.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)
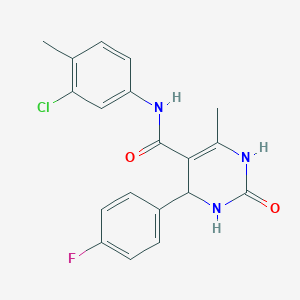


![4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2715510.png)
![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)
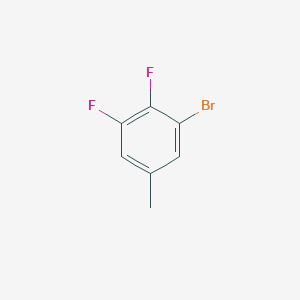
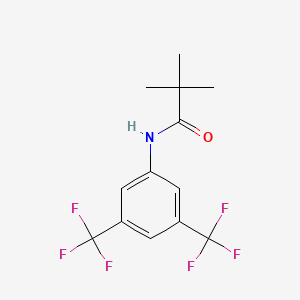
![[(3-Methoxyphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2715519.png)
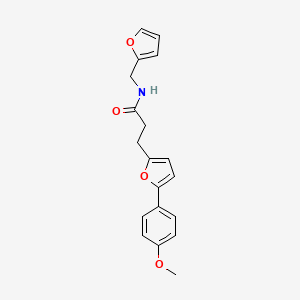

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)
